molecular formula C10H7ClO B12281478 3-chloro-1H-indene-2-carbaldehyde

3-chloro-1H-indene-2-carbaldehyde

Cat. No.: B12281478
M. Wt: 178.61 g/mol
InChI Key: BKLKOMMLYFQHDW-UHFFFAOYSA-N
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Description

3-chloro-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family It is characterized by a chloro substituent at the third position and an aldehyde group at the second position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst . This method is advantageous due to its regiospecificity and transition-metal-free conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro substituent.

Major Products Formed

    Oxidation: 3-chloro-1H-indene-2-carboxylic acid.

    Reduction: 3-chloro-1H-indene-2-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-1H-indene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-1H-indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the chloro substituent can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    1H-indene-2-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    3-bromo-1H-indene-2-carbaldehyde: Similar structure but with a bromo substituent, which can lead to different reactivity and applications.

    3-methyl-1H-indene-2-carbaldehyde:

Uniqueness

3-chloro-1H-indene-2-carbaldehyde is unique due to the presence of both the chloro substituent and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

3-chloro-1H-indene-2-carbaldehyde

InChI

InChI=1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2

InChI Key

BKLKOMMLYFQHDW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1C=O)Cl

Origin of Product

United States

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